2-Anilinopyrimidine-5-carbaldehyde

Medicinal Chemistry Organic Synthesis Nucleoside Analogs

2-Anilinopyrimidine-5-carbaldehyde (CAS 108002-87-5) is the essential building block for regioselective functionalization at the pyrimidine 5-position, a critical site for kinase inhibitor potency. Using alternative isomers leads to synthetic failure due to differing electrophilicity. Our certified 97% purity minimizes side reactions, ensuring reproducible, high-yield synthesis of EGFR, CDK, and JAK targeted libraries. Procure the exact compound for successful lead optimization and scale-up.

Molecular Formula C11H9N3O
Molecular Weight 199.213
CAS No. 108002-87-5
Cat. No. B600022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Anilinopyrimidine-5-carbaldehyde
CAS108002-87-5
Molecular FormulaC11H9N3O
Molecular Weight199.213
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=NC=C(C=N2)C=O
InChIInChI=1S/C11H9N3O/c15-8-9-6-12-11(13-7-9)14-10-4-2-1-3-5-10/h1-8H,(H,12,13,14)
InChIKeyQNFHXIZSGIGYOU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Anilinopyrimidine-5-carbaldehyde (CAS 108002-87-5): A Core Scaffold for Targeted Synthesis


2-Anilinopyrimidine-5-carbaldehyde (CAS 108002-87-5) is a heterocyclic building block belonging to the 2-anilinopyrimidine class, characterized by a pyrimidine core substituted with an aniline group at the 2-position and an aldehyde functionality at the 5-position. Its molecular formula is C11H9N3O and its molecular weight is 199.21 g/mol [1]. This compound serves as a pivotal intermediate in medicinal chemistry, enabling the construction of diverse bioactive molecules, particularly kinase inhibitors and nucleoside analogs. Commercially, it is available from major suppliers such as Thermo Scientific Maybridge with a certified purity of 97% , ensuring reproducible results in demanding synthetic applications.

Why 2-Anilinopyrimidine-5-carbaldehyde (CAS 108002-87-5) Cannot Be Substituted by Generic Analogs


The specific substitution pattern of 2-anilinopyrimidine-5-carbaldehyde is critical for its intended use as a synthetic intermediate. Attempting to substitute it with other 2-anilinopyrimidine derivatives or generic pyrimidine carbaldehydes can derail a synthetic sequence due to differences in electrophilicity, steric hindrance, and the potential for unwanted side reactions. The aldehyde group at the 5-position is uniquely positioned to participate in regioselective transformations that are essential for building specific molecular architectures, such as trisubstituted pyrimidines or nucleoside base precursors [1]. Using a different isomer or a derivative lacking this precise electronic and steric profile often results in lower yields, the formation of complex mixtures, or complete synthetic failure, making the procurement of the exact compound a non-negotiable requirement for many research programs.

Quantitative Differentiation Guide for 2-Anilinopyrimidine-5-carbaldehyde (CAS 108002-87-5)


Regioselective Reactivity: A Single-Pot Synthesis of Trisubstituted Pyrimidines

2-Anilinopyrimidine-5-carbaldehyde demonstrates exceptional and quantifiable regioselectivity in SNAr reactions. When reacted with aniline, methylamine, and alkoxide nucleophiles on a 2,4,6-trichloropyrimidine-5-carbaldehyde scaffold, the 2-anilino group directs subsequent substitutions to the 4- and 6-positions in a controlled manner, enabling the one-pot synthesis of trisubstituted 2-arylaminopyrimidine-5-carbaldehydes with high efficiency [1]. This contrasts sharply with the use of simpler pyrimidine carbaldehydes or non-anilino-substituted analogs, which would yield complex, non-selective reaction mixtures due to a lack of this directing effect.

Medicinal Chemistry Organic Synthesis Nucleoside Analogs

Scaffold for Unique Nucleoside Base Precursors

The 2-anilinopyrimidine-5-carbaldehyde scaffold is a direct precursor for synthesizing structurally and electronically unique G∧C (guanine-cytosine) base pair analogs. The aldehyde functionality at the 5-position provides a reactive handle for constructing a diverse array of heterocyclic systems that are not accessible from other regioisomers or simpler pyrimidine aldehydes [1]. For example, while 4-anilinopyrimidine-5-carbaldehydes may also serve as precursors, the 2-substitution pattern imparts distinct electronic properties and hydrogen-bonding capabilities to the final nucleoside analogs, which is critical for applications in DNA recognition and probe development.

Chemical Biology Nucleic Acid Chemistry DNA Recognition

Certified Purity for Reproducible Synthesis

The compound is offered commercially with a certified purity of 97% as determined by assay . This is a critical specification for ensuring reproducibility in both small-scale research and process chemistry. In contrast, sourcing this compound from less reputable vendors or as a custom synthesis may result in variable purity, presence of uncharacterized impurities, or incorrect isomers, leading to failed reactions or irreproducible biological data.

Process Chemistry Analytical Chemistry Procurement

Physicochemical Profile for Handling and Storage

The compound's physicochemical properties are well-defined, with a predicted boiling point of 403.8±37.0 °C at 760 mmHg, a vapor pressure of 0.0±0.9 mmHg at 25°C, and an enthalpy of vaporization of 65.5±3.0 kJ/mol . These data facilitate safe handling, storage, and use in synthetic procedures. While these are predicted values, they provide a practical baseline for comparison with other volatile or heat-sensitive aldehydes. For instance, a related compound, 2-anilinopyrimidine-4-carbaldehyde, may have a different boiling point and stability profile, impacting its suitability for certain high-temperature or vacuum-based synthetic operations.

Chemical Logistics Stability Process Safety

Role in Kinase Inhibitor SAR and Lead Optimization

The 2-anilinopyrimidine core is a privileged scaffold in kinase inhibitor design, with numerous derivatives showing potent activity against targets like EGFR and CDKs. Structure-activity relationship (SAR) studies have demonstrated that the nature of the substituent at the pyrimidine 5-position profoundly influences potency and selectivity. While direct IC50 data for 2-anilinopyrimidine-5-carbaldehyde itself is not reported, SAR from closely related analogs shows that replacing the aldehyde group at the 5-position can drastically alter activity. For example, a series of 2-anilinopyrimidines with a 4-methylpiperidine group displayed good potency and selectivity for a TNBC cell line [1]. In another study, optimized 2-anilinopyrimidine derivatives achieved IC50 values as low as 0.27 µM against MCF-7 breast cancer cells, compared to 5-FU's IC50 of 10.80 µM [2]. The aldehyde functionality in 2-anilinopyrimidine-5-carbaldehyde serves as a key synthetic entry point for installing a wide variety of 5-position substituents to probe these SAR trends.

Drug Discovery Kinase Inhibitors SAR

Optimal Application Scenarios for Procuring 2-Anilinopyrimidine-5-carbaldehyde (CAS 108002-87-5)


Medicinal Chemistry: Rapid SAR Expansion of Kinase Inhibitor Leads

In drug discovery programs targeting kinases such as EGFR, CDK, or JAK, 2-anilinopyrimidine-5-carbaldehyde is an essential building block for late-stage functionalization. Its aldehyde handle allows medicinal chemists to rapidly generate diverse analogs at the 5-position of the pyrimidine core, a known critical site for modulating potency and selectivity as demonstrated by SAR studies [1]. This approach bypasses the need for lengthy de novo synthesis of each analog, enabling faster lead optimization cycles.

Chemical Biology: Synthesis of Novel DNA Base Analogs

Researchers developing synthetic nucleosides or oligonucleotides for probing DNA-protein interactions and genetic regulation will find this compound indispensable. Its demonstrated utility in the regioselective synthesis of unique G∧C base pair analogs [2] makes it a strategic starting material for creating a library of non-natural nucleobases with tailored recognition properties. This application relies on the specific electronic and steric environment provided by the 2-anilino-5-carbaldehyde substitution pattern, which cannot be replicated by other isomers.

Process Chemistry: Establishing a Robust Synthetic Route

For process chemists tasked with scaling up the synthesis of complex drug candidates, the high and certified purity (97%) of this commercially available aldehyde is a critical quality attribute. Using a high-purity intermediate minimizes side reactions, simplifies purification, and ensures batch-to-batch consistency, which is paramount for meeting regulatory standards and reducing the cost of goods. The defined physical properties, such as a predicted boiling point of 403.8°C , also inform safe process design.

Technical Documentation Hub

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